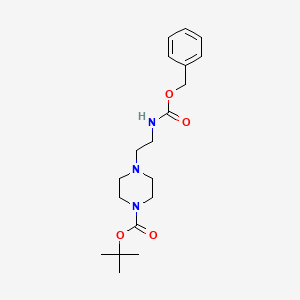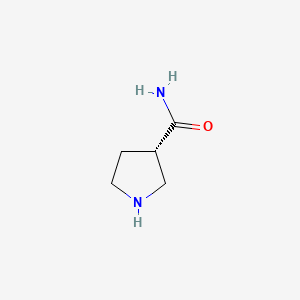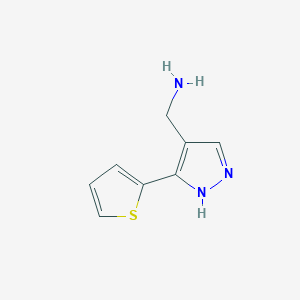
2-(Piridin-3-il)propan-2-amina
Descripción general
Descripción
“2-(Pyridin-3-yl)propan-2-amine” is a chemical compound with the CAS Number: 99980-40-2 . It has a molecular weight of 136.2 . The IUPAC name for this compound is 2-(3-pyridinyl)-2-propanamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The Inchi Code for “2-(Pyridin-3-yl)propan-2-amine” is 1S/C8H12N2/c1-8(2,9)7-4-3-5-10-6-7/h3-6H,9H2,1-2H3 . The Inchi Key is FXIBFBGQYAPGLP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of “2-(Pyridin-3-yl)propan-2-amine” is predicted to be 212.7±15.0 °C . It has a density of 0.9800 g/mL at 25℃ and a refractive index of n/D1.516 .Aplicaciones Científicas De Investigación
Actividad antifibrótica
Se han sintetizado y evaluado derivados de 2-(Piridin-3-il)propan-2-amina por sus actividades antifibróticas. Estos compuestos han demostrado ser prometedores en la inhibición de la expresión de colágeno y el contenido de hidroxiprolina en el medio de cultivo celular, lo que indica un potencial como nuevos fármacos antifibróticos .
Tratamientos antimicrobianos
Los derivados de this compound han demostrado una actividad antibacteriana y antifúngica significativa. Esto sugiere aplicaciones potenciales en el desarrollo de nuevos tratamientos antimicrobianos, particularmente para cepas resistentes de bacterias y hongos.
Inhibición de la corrosión
Se han estudiado nuevos complejos preparados con this compound como componente como inhibidores de la corrosión. Han mostrado una alta eficiencia, hasta el 99%, a bajas concentraciones, lo que podría ser beneficioso para proteger los metales y las aleaciones de la corrosión .
Activador antibacteriano
Algunos compuestos recién sintetizados que contienen this compound se han identificado como activadores antibacterianos con diámetros de inhibición significativos contra bacterias E.coli y Bacillus spp. Esta aplicación es crucial para el desarrollo de nuevos agentes antibacterianos .
Síntesis de compuestos heterocíclicos
This compound se utiliza en la síntesis de nuevos compuestos heterocíclicos con potenciales actividades biológicas. Estos compuestos son importantes en la química medicinal y la biología química para crear bibliotecas de moléculas con diversas propiedades farmacológicas .
Potencial terapéutico en agentes antimicrobianos
Los compuestos que contienen imidazol derivados de this compound han mostrado un buen potencial antimicrobiano. Esto destaca las posibilidades terapéuticas de estos compuestos en el tratamiento de infecciones .
Safety and Hazards
Propiedades
IUPAC Name |
2-pyridin-3-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-8(2,9)7-4-3-5-10-6-7/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIBFBGQYAPGLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651199 | |
| Record name | 2-(Pyridin-3-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99980-40-2 | |
| Record name | 2-(Pyridin-3-yl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)

![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)
![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1384817.png)






